REACTION_CXSMILES
|
[ClH:1].[CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])([CH3:4])[CH3:3].[CH2:13]=O>[Cl-].[Zn+2].[Cl-]>[CH:2]([C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][C:6]=1[O:11][CH3:12])[CH2:13][Cl:1])([CH3:4])[CH3:3] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring for hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(CCl)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |